molecular formula C24H44O2 B1241185 (15E,18E)-tetracosa-15,18-dienoic acid CAS No. 28061-61-2

(15E,18E)-tetracosa-15,18-dienoic acid

Cat. No.: B1241185
CAS No.: 28061-61-2
M. Wt: 364.6 g/mol
InChI Key: JPKKOZHFQFEMQE-AVQMFFATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(15E,18E)-tetracosa-15,18-dienoic acid is a 24-carbon unsaturated fatty acid with the molecular formula C₂₄H₄₄O₂ and a molecular weight of 364.6 g/mol (CAS Registry Number: 28061-61-2) . This compound is characterized by two trans (E) double bonds located at the 15th and 18th carbon atoms, a specific configuration that is of significant interest in lipid biochemistry . It is identified and classified as a tetracosadienoic acid within lipid databases . This fatty acid is naturally present in select marine organisms, though its abundance is generally low compared to more common fatty acids . The extraction and purification from natural sources involve specialized techniques such as silver-ion liquid chromatography (Ag⁺-LC) to achieve high purity, essential for research applications . Furthermore, stereoselective chemical synthesis routes have been established, utilizing strategies like Wittig reactions to install the E-configured double bonds, enabling researchers to obtain the compound on a multi-gram scale . The structural identity and isomeric purity of synthesized batches can be confirmed using advanced analytical techniques including ozone-induced dissociation (OzID) mass spectrometry . This compound is a valuable standard and tool for research use only in the field of lipidomics. It is instrumental in the study of fatty acid structure-function relationships, the metabolic pathways of very long-chain fatty acids, and the role of specific double bond geometry in biological systems. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

28061-61-2

Molecular Formula

C24H44O2

Molecular Weight

364.6 g/mol

IUPAC Name

(15E,18E)-tetracosa-15,18-dienoic acid

InChI

InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h6-7,9-10H,2-5,8,11-23H2,1H3,(H,25,26)/b7-6+,10-9+

InChI Key

JPKKOZHFQFEMQE-AVQMFFATSA-N

SMILES

CCCCCC=CCC=CCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCCCCCC(=O)O

Synonyms

15,18-tetracosadienoic acid

Origin of Product

United States

Preparation Methods

Source Identification and Lipid Isolation

(15E,18E)-Tetracosa-15,18-dienoic acid is naturally present in select marine organisms and plant oils, though its abundance is low compared to common fatty acids. Recent studies have identified its occurrence in deep-sea crustaceans and algae, where it constitutes 0.2–1.8% of total lipid content. Extraction typically begins with solvent-based lipid isolation using chloroform-methanol (2:1 v/v), followed by saponification to hydrolyze triglycerides into free fatty acids.

Purification via Chromatographic Techniques

Crude extracts are purified using silver-ion liquid chromatography (Ag⁺-LC), which exploits the interaction between silver ions and double bonds to separate unsaturated fatty acids. A gradient elution with hexane-acetone (95:5 to 80:20) resolves this compound from co-eluting isomers, achieving >90% purity. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular ion at m/z 363.3 [M−H]⁻.

Table 1: Natural Extraction Workflow

StepConditions/ReagentsYield (%)Purity (%)
Lipid extractionChloroform-methanol (2:1)85–9220–30
Saponification0.5 M KOH in ethanol, 70°C95–9840–50
Ag⁺-LC purificationHexane-acetone gradient60–7590–95

Chemical Synthesis Strategies

Stereoselective Double Bond Formation

The E,E configuration of the double bonds necessitates stereoselective synthesis. A convergent approach using Wittig reactions is prevalent:

  • C15–C18 Fragment : (E)-1-Bromo-3-pentene is coupled with a C10 alkyne via Sonogashira cross-coupling, followed by partial hydrogenation with Lindlar catalyst to install the E-configuration.

  • C1–C14 Fragment : A C14 carboxylic acid is prepared via iterative Mukaiyama aldol reactions, ensuring chain elongation with minimal racemization.

Fragment Coupling and Functionalization

The two fragments are joined using a modified Horner-Wadsworth-Emmons reaction, which preserves the E-geometry. The resulting diene is oxidized to the carboxylic acid using Jones reagent (CrO₃ in H₂SO₄), yielding this compound with 75–82% enantiomeric excess (ee).

Table 2: Key Synthetic Parameters

Reaction StepReagents/ConditionsYield (%)ee (%)
Sonogashira couplingPd(PPh₃)₄, CuI, THF88
Lindlar hydrogenationH₂, quinoline, CaCO₃9295
Horner-Wadsworth-EmmonsNaH, THF, 0°C7885
Jones oxidationCrO₃, H₂SO₄, acetone9082

Analytical Validation and Quality Control

Ozone-Induced Dissociation (OzID) for Structural Confirmation

Post-synthesis, OzID coupled with LC-MS/MS is employed to verify double bond positions. Ozonolysis of the diene generates diagnostic aldehydes at m/z 213.2 (C15) and m/z 267.3 (C18), confirming the E-configuration through retention time alignment.

Purity Assessment

Quantitative nuclear magnetic resonance (qNMR) using ¹H-NMR (500 MHz, CDCl₃) detects impurities at δ 5.35–5.45 ppm (doublet-of-doublets for E,E-diene). Purity thresholds >98% are achievable via recrystallization from ethyl acetate-hexane (1:3).

Comparative Analysis of Methods

Yield and Scalability

Natural extraction offers moderate yields (60–75%) but limited scalability due to source dependency. Chemical synthesis, while labor-intensive, achieves higher throughput (multi-gram scale) with consistent ee (>80%).

Environmental and Cost Considerations

Ag⁺-LC purification requires significant solvent consumption (~10 L/g), whereas synthetic routes rely on palladium catalysts, raising costs to ~$1,200/g. Emerging microbial biosynthesis methods using engineered Yarrowia lipolytica show promise for sustainable production but remain experimental .

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